7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine - 163452-79-7

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

Catalog Number: EVT-1214017
CAS Number: 163452-79-7
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA)

Compound Description: This compound is a potent adenosine deaminase inhibitor. It exhibits almost twice the activity of its racemate. []

Relevance: This compound shares the core imidazo[4,5-c]pyridine structure with 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, differing in the substituents at positions 1 and 4. The presence of the imidazo[4,5-c]pyridine scaffold in both compounds establishes their structural relationship. []

1'-Fluoro-4-amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine

Compound Description: This derivative of 3-deaza-(+)-EHNA carries a fluorine atom at the 1'- position of the nonyl side chain. It exhibits comparable activity to 3-deaza-(+)-EHNA as an adenosine deaminase inhibitor. []

Relevance: This compound is closely related to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine due to the shared imidazo[4,5-c]pyridine core. It exemplifies how modifications on the side chain can impact biological activity while retaining the essential structural framework of the parent compound. []

1'-Hydroxy-4-amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine

Compound Description: This derivative of 3-deaza-(+)-EHNA features a hydroxyl group at the 1'-position of the nonyl side chain. It exhibits significantly reduced activity (80-fold decrease) compared to 3-deaza-(+)-EHNA as an adenosine deaminase inhibitor. []

Relevance: Similar to the previous two compounds, this derivative demonstrates the structural relationship to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine through the common imidazo[4,5-c]pyridine nucleus. This compound further emphasizes the importance of specific substituents in modulating biological activity within this chemical class. []

1-Benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines

Compound Description: This series of compounds exhibits potent anticonvulsant activity against maximal electroshock-induced seizures in rats. Their i.p. ED50 ranges from 2 to 3.5 mg/kg. []

Relevance: These compounds share the imidazo[4,5-c]pyridine core with 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. They highlight the potential of this scaffold for developing molecules with therapeutic applications in neurological disorders. []

1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine

Compound Description: This compound acts as a pure TLR7 agonist with negligible activity on TLR8. It effectively induces IFN-α in human PBMCs with minimal proinflammatory cytokine induction. []

Relevance: Sharing the imidazo[4,5-c]pyridine framework with 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, this compound highlights the versatility of this scaffold in targeting different biological pathways. The presence of specific substituents directs its activity towards TLR7, illustrating the importance of structural modifications in modulating biological effects. []

N(6)-substituted 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amines

Compound Description: These analogues of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine show increased potency as TLR7 agonists, particularly with electron-rich substituents at the N(6)-position. []

Relevance: These compounds directly relate to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine by showcasing the impact of substitutions on the imidazo[4,5-c]pyridine core. The increased TLR7 agonistic activity of these N(6)-substituted analogues underscores the potential for fine-tuning biological activity within this class of compounds by introducing specific substituents. []

Compound Description: These compounds, featuring benzyl or phenethyl groups at the 6-position, show restored TLR7 agonism after direct aryl-aryl connections at C6 abolished activity. []

Relevance: These analogues further demonstrate the structural connection to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine by exploring modifications at the 6-position of the imidazo[4,5-c]pyridine ring. The restoration of TLR7 activity with benzyl and phenethyl groups provides valuable insights into the structural requirements for maintaining biological activity within this chemical class. []

Benzologue of imidazoquinoline

Compound Description: This compound, a benzologue of imidazoquinoline, exhibits substantial improvements in potency as a TLR7 agonist compared to its parent imidazopyridine. []

Relevance: While not directly based on the imidazo[4,5-c]pyridine scaffold of 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, this compound is included as a related compound due to its structural similarity to the imidazoquinoline core found in several TLR7 agonists discussed in the provided papers. This compound highlights the influence of ring expansion on potency and provides insights into potential modifications for enhancing biological activity in related chemical structures. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound is a potent P2X7 receptor antagonist with an ED50 = 2.3 mg/kg in rats. It also exhibits high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg QD. []

Relevance: Although structurally distinct from 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, JNJ 54166060 incorporates a 6,7-dihydro-1H-imidazo[4,5-c]pyridine moiety, showcasing the application of this structural motif in developing therapeutically relevant molecules. This compound highlights the potential for modifying the imidazo[4,5-c]pyridine scaffold to target various biological targets like the P2X7 receptor. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: This aminofurazan-based Rho kinase inhibitor exhibits potent pulmonary vasodilator effects in rats. It effectively decreases pulmonary and systemic arterial pressures, particularly in conditions of increased pulmonary vascular resistance. []

Relevance: This compound features an imidazo(4,5-c)pyridine core, highlighting the structural connection to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine. The presence of additional functional groups and the aminofurazan moiety contributes to its Rho kinase inhibitory activity and pulmonary vasodilator properties, showcasing the potential for expanding the therapeutic applications of the imidazo[4,5-c]pyridine scaffold through structural diversification. []

4-chloro-1H-imidazo[4,5-c]pyridine

Compound Description: This compound is a key synthetic intermediate for producing various imidazo[4,5-c]pyridine derivatives, including the potent anticonvulsant 1-benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines. []

Relevance: This compound is a direct precursor to 7-bromo-4-chloro-1H-imidazo[4,5-c]pyridine, representing a simplified version of the target compound lacking the 7-bromo substitution. It demonstrates the synthetic versatility of the imidazo[4,5-c]pyridine scaffold and its adaptability for generating diverse derivatives with potentially valuable biological properties. []

Properties

CAS Number

163452-79-7

Product Name

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

IUPAC Name

7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11)

InChI Key

USTMRSIXVJVNOT-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=N1)Cl)NC=N2)Br

Canonical SMILES

C1=C(C2=C(C(=N1)Cl)NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.